molecular formula C7H16N2 B1265931 N-(2-Aminoethyl)piperidine CAS No. 27578-60-5

N-(2-Aminoethyl)piperidine

Cat. No.: B1265931
CAS No.: 27578-60-5
M. Wt: 128.22 g/mol
InChI Key: CJNRGSHEMCMUOE-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)piperidine: is an organic compound with the molecular formula C7H16N2. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains an aminoethyl group attached to the nitrogen atom of the piperidine ring. This compound is known for its versatility in various chemical reactions and its applications in different fields, including organic synthesis, pharmaceuticals, and materials science.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing N-(2-Aminoethyl)piperidine involves the reductive amination of piperidine with 2-chloroethylamine. This reaction typically uses a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.

    Cyclization Reactions: Another approach involves the cyclization of 2-(piperidin-1-yl)ethanol with ammonia or primary amines under acidic conditions. This method can yield this compound with good efficiency.

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and cost-effectiveness in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-Aminoethyl)piperidine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can lead to the formation of secondary or tertiary amines, depending on the reducing conditions and reagents used.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the aminoethyl group can be replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: N-(2-Aminoethyl)piperidine is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds and ligands for catalysis.

Biology: In biological research, this compound is utilized as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor antagonists.

Medicine: this compound derivatives have shown potential in the development of pharmaceuticals, particularly in the treatment of neurological disorders and as anticancer agents.

Industry: In the industrial sector, this compound is employed in the production of polymers, resins, and other materials with specific properties.

Comparison with Similar Compounds

    2-(Aminomethyl)piperidine: This compound has a similar structure but with a different substitution pattern on the piperidine ring.

    1-(2-Aminoethyl)pyrrolidine: Another related compound with a pyrrolidine ring instead of a piperidine ring.

    N-(2-Aminoethyl)morpholine: This compound features a morpholine ring, offering different chemical properties and reactivity.

Uniqueness: N-(2-Aminoethyl)piperidine is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs. Its versatility in various chemical reactions and its potential in pharmaceutical development make it a valuable compound in both research and industry.

Properties

IUPAC Name

2-piperidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c8-4-7-9-5-2-1-3-6-9/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNRGSHEMCMUOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181977
Record name N-(2-Aminoethyl)piperidine
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Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27578-60-5
Record name 1-Piperidineethanamine
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Record name N-(2-Aminoethyl)piperidine
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Record name 1-(2-Aminoethyl)piperidine
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Record name N-(2-Aminoethyl)piperidine
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Record name N-(2-aminoethyl)piperidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does N-(2-Aminoethyl)piperidine typically interact in complex formations?

A2: this compound acts as a bidentate ligand, coordinating to metal ions through both nitrogen atoms. [] For instance, in silver(I) saccharinate complexes, it forms a chelate with the silver ion. The piperidine ring adopts a "chair" conformation in these complexes. []

Q2: What is the significance of hydrogen bonding in complexes containing this compound?

A3: Hydrogen bonding plays a crucial role in the supramolecular arrangement of this compound complexes. [] Specifically, N-H···O hydrogen bonds link individual molecules, forming one-dimensional chains in silver(I) saccharinate complexes. [] This highlights the importance of intermolecular interactions in the solid-state structure of these compounds.

Q3: Has this compound shown potential for biological applications?

A4: Research suggests that this compound derivatives, particularly those with longer alkyl chains (tetradecyl and hexadecyl), exhibit promising antimicrobial and anti-plaque activities. [] These compounds demonstrate bactericidal effects against specific bacteria associated with dental caries, such as Streptococcus mutans. [] This area holds potential for further exploration in developing targeted antimicrobial agents.

Q4: Are there any insights into the catalytic activity of copper complexes incorporating this compound derivatives?

A5: Studies have explored the use of dicopper complexes with this compound derived ligands as synthetic analogues of catechol oxidase. [] These complexes demonstrated catalytic activity in the oxidation of 3,5-di-tert-butylcatechol (a model substrate). [] Although a direct linear relationship between catalytic efficiency and electrochemical properties wasn't observed, DFT calculations suggested a correlation between the energetics of Cu(II) to Cu(I) reduction and the turnover number (kcat). [] This emphasizes the role of computational methods in understanding complex catalytic mechanisms.

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